REACTION_CXSMILES
|
[N+]([C:4]1[CH:21]=[CH:20][C:7]([C:8]([C:10]2[CH:11]=[C:12]3[C:16](=[CH:17][CH:18]=2)[NH:15][C:14](=[O:19])[CH2:13]3)=[O:9])=[CH:6][CH:5]=1)([O-])=O.O=[N:23]C1C=CC=CC=1>CO.[Pd]>[NH2:23][C:5]1[CH:6]=[C:7]([CH:20]=[CH:21][CH:4]=1)[C:8]([C:10]1[CH:11]=[C:12]2[C:16](=[CH:17][CH:18]=1)[NH:15][C:14](=[O:19])[CH2:13]2)=[O:9]
|
Name
|
5-(4-Nitro-benzoyl)-1,3-dihydro-indol-2-one
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Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)C=2C=C3CC(NC3=CC2)=O)C=C1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=NC1=CC=CC=C1
|
Name
|
alcohol-aniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove any O2(g)
|
Type
|
ADDITION
|
Details
|
was then charged with H2(g)
|
Type
|
CUSTOM
|
Details
|
consumption of the starting material
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
immediately upon complete consumption of the starting material
|
Type
|
WAIT
|
Details
|
to run for 0.75-1.0 hours
|
Duration
|
0.875 (± 0.125) h
|
Type
|
FILTRATION
|
Details
|
after which, the reaction mixture was filtered over celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
resulting in a yellowish solid
|
Type
|
CUSTOM
|
Details
|
The crude solid was purified
|
Type
|
CUSTOM
|
Details
|
by triturating with MeOH
|
Type
|
FILTRATION
|
Details
|
was filtered away from the insoluble over reduced alcohol by-product
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)C=2C=C3CC(NC3=CC2)=O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |